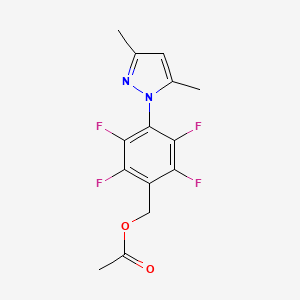![molecular formula C21H24N2O5S B5557207 2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydroisoquinolines (TIQs) involves various chemical reactions, including the formation of fluorescent sulfonamides from derivatization, which is useful for the sensitive analysis of TIQs in biological samples. For instance, derivatives of TIQ were synthesized using fluorescent labeling reagents for high-performance liquid chromatography analysis, indicating a method for analyzing such compounds in complex matrices (Inoue, Matsubara, & Tsuruta, 2008).
Molecular Structure Analysis
Structural analysis of related compounds, including molecular confirmation through spectroscopic data (IR, 1H-NMR, 13C-NMR, and mass spectral data), provides insight into the molecular structure and confirmation of synthesized compounds. For example, the structure of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide was confirmed on the basis of various spectroscopic analyses (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Chemical Reactions and Properties
The chemical reactions involving tetrahydroisoquinolines often include visible light-promoted reactions, radical cyclizations, and sulfonylations leading to heterocyclic derivatives. For instance, a study demonstrated the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible light-promoted tandem radical cyclization and sulfonylation reaction (Liu, Cong, Liu, & Sun, 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Development
One study demonstrates the cyclization of certain compounds to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical reactivity and potential for development into more complex molecules for various applications (Ukrainets et al., 2014). This highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds.
Mechanistic Studies in Chemical Reactions
Another research focus involves the synthesis and stereochemistry of complex derivatives, such as 3,7-diazatricyclo[4.2.2.2^2,5]dodeca-9,11-dienes, derived from tetrahydroisoquinoline compounds. These studies provide insights into cyclodimerization reactions and the stereochemical outcomes of these processes, which are crucial for understanding the molecular behavior of these compounds and their potential applications in material science and molecular engineering (Sugiura et al., 1998).
Analytical Method Development
Research also extends into the development of sensitive analytical methods for the quantification of tetrahydroisoquinolines in biological samples, utilizing fluorescent labeling reagents. Such methodologies are essential for the precise and accurate measurement of compounds in complex matrices, which has implications for pharmacological research, toxicology, and environmental monitoring (Inoue, Matsubara, & Tsuruta, 2008).
Modulation of Antibiotic Activity
In the realm of microbiology, studies explore the modulating activity of compounds like 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria. This research is critical for the development of new strategies to combat antibiotic resistance, showcasing the compound's potential as a pharmaceutical tool to enhance the efficacy of existing antibiotics (Oliveira et al., 2015).
Eigenschaften
IUPAC Name |
[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-20-7-6-18(14-19(20)21(24)22-10-12-28-13-11-22)29(25,26)23-9-8-16-4-2-3-5-17(16)15-23/h2-7,14H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGASGHLIZVVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)




![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)